molecular formula C19H31NO B4125294 (3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone

(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone

Cat. No.: B4125294
M. Wt: 289.5 g/mol
InChI Key: JOLMDUVRXJCOCO-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound’s structure includes a piperidine ring, which is a common motif in many pharmacologically active compounds.

Chemical Reactions Analysis

(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the interaction with allyl chloride or allyl bromide generates double-bonded products . The compound can also undergo oxidative dehydrogenation in the presence of iodine and other oxidants . Common reagents used in these reactions include iodine, bromine, and various catalysts.

Comparison with Similar Compounds

(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone can be compared to other adamantane derivatives such as memantine, rimantadine, and amantadine . These compounds share the adamantane core structure but differ in their functional groups and pharmacological properties. For example, memantine is used as a neuroprotective agent, while rimantadine and amantadine are antiviral drugs . The unique combination of the adamantane and piperidine structures in this compound provides distinct advantages in terms of stability and biological activity.

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-14-4-6-20(7-5-14)16(21)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLMDUVRXJCOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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